3-Amino-5-hydroxy-4-phenylazopyrazole
Description
Contextualization within Heterocyclic Chemistry: Pyrazole (B372694) and Azo Scaffolds
At the core of 3-Amino-5-hydroxy-4-phenylazopyrazole are two fundamental structural units: a pyrazole ring and an azo group. Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. numberanalytics.comijtsrd.com This heterocyclic scaffold is a cornerstone in medicinal and agricultural chemistry due to its presence in numerous biologically active molecules. nih.govorientjchem.org The arrangement of nitrogen atoms in the pyrazole ring imparts it with unique chemical properties, allowing it to act as both a weak base and a moderately weak acid. ijtsrd.com
The azo scaffold, characterized by the functional group R-N=N-R', is the basis of azo compounds, which are a major class of chemical dyes. rsc.org The nitrogen-nitrogen double bond acts as a chromophore, a part of the molecule responsible for its color. The extended conjugation of the azo group with aromatic rings, such as the phenyl group in this compound, is key to their vibrant colors. rsc.org
The combination of the pyrazole and azo functionalities creates a unique class of compounds known as pyrazole-azo systems. These molecules merge the biological potential of the pyrazole ring with the chromophoric properties of the azo group, leading to a wide array of potential applications.
Overview of Scientific Interest in Pyrazole-Azo Derivatives
The scientific community has shown considerable interest in pyrazole-azo derivatives due to their diverse and significant properties. These compounds are extensively studied for their applications as dyes and pigments in various industries, including textiles, paints, and plastics. nih.govresearchgate.net Their value as colorants stems from their strong absorption in the visible region of the electromagnetic spectrum, a direct result of the azo group. rsc.org
Beyond their use as colorants, pyrazole-azo derivatives have demonstrated a wide range of biological activities. Researchers have investigated their potential as antimicrobial, anti-inflammatory, and even anticancer agents. rsc.orgnih.gov The pyrazole moiety is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. researchgate.net The incorporation of an azo group can modulate this activity and introduce new therapeutic possibilities.
The versatility of pyrazole-azo systems also extends to their use as analytical reagents and in materials science. Their ability to form stable complexes with metal ions makes them useful in analytical chemistry for the detection and quantification of metals.
| Application Area | Key Properties of Pyrazole-Azo Derivatives |
| Dyes and Pigments | Strong chromophoric properties, high color fastness. |
| Pharmaceuticals | Antimicrobial, anti-inflammatory, anticancer activities. |
| Analytical Chemistry | Metal chelation, colorimetric sensing. |
Academic Research Landscape of this compound
Academic research on this compound, while specific, contributes to the broader understanding of pyrazole-azo chemistry. The synthesis of this compound typically involves the diazotization of aniline (B41778) to form a phenyldiazonium salt, which is then coupled with 3-amino-5-hydroxypyrazole. nih.gov This coupling reaction is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
Detailed structural analysis of this compound and its derivatives has been carried out using various spectroscopic techniques. nih.gov These studies, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry, are crucial for confirming the molecular structure and understanding the electronic properties of the compound. nih.gov Computational studies are also employed to complement experimental data and provide deeper insights into the molecule's geometry and electronic transitions. nih.gov
Research has also explored the tautomeric nature of this compound. Tautomers are isomers of a compound that readily interconvert, and in the case of this compound, an azo-hydrazo tautomerism is possible. nih.gov This equilibrium between the azo (-N=N-) and hydrazo (-NH-N=) forms can be influenced by the solvent and the electronic nature of substituents, affecting the compound's color and reactivity.
Below is a table summarizing some of the key research findings related to this compound:
| Research Area | Key Findings |
| Synthesis | Typically synthesized via diazotization of aniline and coupling with 3-amino-5-hydroxypyrazole. nih.gov |
| Structural Characterization | Structure confirmed by spectroscopic methods (FT-IR, NMR, Mass Spectrometry). nih.gov |
| Tautomerism | Exhibits azo-hydrazo tautomerism, with the equilibrium influenced by environmental factors. nih.gov |
| Potential Applications | Investigated for its dyeing properties and potential biological activities. |
Properties
IUPAC Name |
5-amino-4-phenyldiazenyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(15)14-13-8)12-11-6-4-2-1-3-5-6/h1-5H,(H4,10,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWSNWFDNFTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418130 | |
| Record name | MLS002668007 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-93-6 | |
| Record name | 5-Amino-1,2-dihydro-4-(2-phenyldiazenyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-93-6 | |
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| Record name | MLS002668007 | |
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| Record name | 5-AMINO-4-PHENYLAZO-3-PYRAZOLOL | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 3-Amino-5-hydroxy-4-phenylazopyrazole
The synthesis of this compound is primarily achieved through two well-established methodologies: diazotization followed by electrophilic coupling, and condensation reactions involving active methylene (B1212753) compounds.
A primary and classical method for synthesizing arylazo compounds involves the diazotization of an aromatic amine followed by an azo coupling reaction. researchgate.netmdpi.com In this route, aniline (B41778) is treated with sodium nitrite (B80452) in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0–5 °C) to generate a benzenediazonium (B1195382) chloride solution.
This reactive diazonium salt is then introduced to a solution containing a suitable coupling partner. For the synthesis of the title compound, 3-amino-5-hydroxypyrazole is used as the nucleophile. The coupling reaction is an electrophilic aromatic substitution where the diazonium cation attacks the electron-rich C4 position of the pyrazole (B372694) ring, which is activated by the amino and hydroxyl groups. The reaction is typically carried out in a buffered medium to maintain a mildly alkaline or neutral pH, which facilitates the coupling process. mdpi.com The resulting product, this compound, precipitates from the reaction mixture and can be isolated by filtration.
Table 1: Reagents and Conditions for Diazotization and Coupling
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Diazotization | Aniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C, Aqueous solution | Formation of Benzenediazonium Chloride |
| Coupling | Benzenediazonium Chloride, 3-Amino-5-hydroxypyrazole | 0-5 °C, pH 7-8 | Electrophilic substitution at C4 of pyrazole |
An alternative and highly versatile synthetic pathway involves the condensation of a hydrazine (B178648) derivative with a β-ketonitrile or a similar active methylene compound that already contains the phenylazo group. beilstein-journals.orgchim.it This method begins with the synthesis of an intermediate, typically by coupling benzenediazonium chloride with an active methylene compound such as ethyl 2-cyanoacetate or cyanoacetamide. This yields a phenylazo-substituted α-cyanocarbonyl compound.
The subsequent and final step is the cyclocondensation of this intermediate with hydrazine hydrate (B1144303). chim.it The reaction proceeds via an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on the carbonyl or a related electrophilic center, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon. chim.it This sequence results in the formation of the 3-aminopyrazole (B16455) ring, yielding the target compound this compound. The regiochemistry of the final product is determined by the nature of the substituents on the active methylene precursor.
Table 2: General Scheme for Condensation Route
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Benzenediazonium Chloride | Active Methylene Compound (e.g., Ethyl Cyanoacetate) | Phenylazo-α-cyanocarbonyl compound | Azo Coupling |
| 2 | Phenylazo-α-cyanocarbonyl compound | Hydrazine Hydrate | This compound | Cyclocondensation |
Synthesis of Fused Heterocyclic Systems Derived from this compound
The presence of multiple reactive sites—specifically the amino group, the adjacent ring nitrogen, and the azo functionality—makes this compound an excellent building block for the synthesis of various fused heterocyclic systems.
The synthesis of fused pyrazolotriazine systems often utilizes the reactivity of the 3-amino group and the N2 nitrogen of the pyrazole ring. For instance, pyrazolo[1,5-c]-as-triazine derivatives can be synthesized by reacting this compound with hydrazonoyl halides. nih.gov This reaction involves the nucleophilic attack of the exocyclic amino group on the electrophilic carbon of the hydrazonoyl halide, followed by cyclization through the displacement of a halide and subsequent aromatization to yield the stable fused ring system.
Intramolecular cyclization offers a direct route to fused systems by forming a new ring using existing functionalities within the molecule. mdpi.com
Pyrazolo[1,5-c]-1,2,3,4-tetrazine: The formation of a fused tetrazine ring is a less common but mechanistically interesting transformation. It can be envisioned through the participation of the azo group's nitrogen atoms. Such cyclizations might be induced under specific conditions, potentially involving oxidative or photochemical methods, where the N1 of the pyrazole ring attacks one of the nitrogen atoms of the azo group, leading to a fused tetrazine structure.
Pyrazolo[1,5-c]-pyridazine: The synthesis of pyrazolo[1,5-c]-pyridazine derivatives from the title compound would require reaction with a three-carbon synthon. For example, condensation with a 1,3-dicarbonyl compound or its equivalent, such as malonaldehyde or acetylacetone, could lead to the formation of a pyridazine (B1198779) ring fused to the pyrazole core. researchgate.net The reaction typically proceeds through the formation of an enamine intermediate with the 3-amino group, followed by intramolecular cyclization and dehydration.
The versatility of this compound extends to the synthesis of other pyrazolotriazines and the larger seven-membered pyrazolotriazepines. nih.govnih.gov
Pyrazolotriazines: These can be formed by reacting the aminopyrazole with various reagents that provide the necessary atoms to complete the triazine ring. For example, condensation with activated unsaturated compounds like dimethyl acetylene (B1199291) dicarboxylate can lead to the formation of a fused triazine ring. nih.govnih.gov Another approach involves reaction with chlorinated active methylene compounds. nih.gov
Pyrazolotriazepines: The synthesis of the seven-membered triazepine ring fused to the pyrazole core can be achieved by reacting the aminopyrazole with bifunctional reagents capable of bridging the N2 and the 3-amino group. For instance, condensation with active methylene compounds such as ethyl acetoacetate (B1235776) or ethyl benzoylacetate can furnish pyrimidotriazepinones. nih.govnih.gov Similarly, reaction with ethoxymethylenemalononitrile (B14416) can yield a pyrimidotriazepine derivative. nih.govnih.gov
Table 3: Synthesis of Fused Systems from this compound
| Target Fused System | Reagent(s) | Key Reaction Type |
|---|---|---|
| Pyrazolo[1,5-c]-as-triazine | Hydrazonoyl Halides | Cyclocondensation |
| Pyrazolo[1,5-c]-pyridazine | 1,3-Dicarbonyl compounds | Condensation-Cyclization |
| Pyrazolotriazine | Dimethyl acetylene dicarboxylate | Cycloaddition/Condensation |
| Pyrazolotriazepine | Ethyl Acetoacetate, Ethoxymethylenemalononitrile | Condensation-Cyclization |
Reactivity with Hydrazine Hydrate and Related Nucleophiles
Hydrazine hydrate is a common reagent in heterocyclic synthesis, often utilized for the construction of pyrazole rings from suitable precursors. While specific studies on the direct reaction of this compound with hydrazine hydrate are not extensively detailed in the literature, the reactivity of related aminopyrazole precursors provides insight into potential transformations.
In the synthesis of various 5-aminopyrazoles, hydrazine hydrate serves as a key nucleophile that facilitates cyclization reactions. For instance, the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate leads to the formation of 5-amino-3-methylpyrazole-4-carboxamide through the loss of dimethylamine (B145610) followed by nucleophilic attack and cyclization. nih.gov Similarly, substituted malononitriles condense with hydrazine hydrate to smoothly form 3,5-diaminopyrazoles. nih.gov
Green Chemistry Approaches in Azopyrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of safer solvents, catalysts, and energy-efficient reaction conditions.
Solvent-Free and Catalytic Methodologies
Solvent-free, or solid-state, reactions and the use of recyclable catalysts are cornerstones of green synthetic chemistry. For the synthesis of azo-linked 5-amino-pyrazole-4-carbonitriles, which are structurally analogous to the title compound, several environmentally friendly procedures have been developed.
One notable approach involves the use of a magnetically separable nanocatalyst, such as tannic acid-functionalized silica-coated Fe3O4 nanoparticles. mdpi.com This catalyst facilitates the three-component mechanochemical reaction of azo-linked aldehydes, malononitrile, and phenylhydrazine (B124118) or its derivatives. mdpi.com The advantages of this method include high yields, short reaction times, simple work-up procedures, and the ability to recover and reuse the catalyst for multiple cycles with consistent activity. mdpi.com The reactions are often carried out under solvent-free conditions, further enhancing their green credentials. mdpi.comnih.gov
Another green catalytic system employs Fe3O4@SiO2@vanillin@thioglycolic acid magnetic nanoparticles for the synthesis of novel 5-amino-bispyrazole-4-carbonitriles. capes.gov.brnih.gov This method also proceeds via a three-component mechanochemical reaction and offers benefits such as operational simplicity, excellent yields, and easy catalyst recovery. capes.gov.brnih.gov The adherence to green chemistry principles is a significant advantage of these catalytic, solvent-free approaches. nih.gov
Table 1: Comparison of Green Catalytic Methods for Azopyrazole Synthesis
| Catalyst | Reaction Type | Key Advantages |
|---|---|---|
| Fe3O4@SiO2@Tannic acid | Three-component mechanochemical | High yields, short reaction times, reusable catalyst, solvent-free. mdpi.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. biotage.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles.
The synthesis of various pyrazole derivatives has been efficiently achieved using microwave irradiation. For instance, the condensation of chalcone (B49325) analogs with hydrazine hydrate to form pyrazole derivatives can be accelerated using microwave heating. nih.gov Similarly, 5-aminopyrazol-4-yl ketones have been prepared rapidly and efficiently from β-ketonitriles and a hydrazine derivative under microwave irradiation. nih.gov
Microwave-assisted protocols have also been developed for the regioselective synthesis of more complex fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, starting from 3-amino-1H-pyrazole-4-carbonitriles. mdpi.comresearchgate.net These reactions can be performed under solvent-free conditions, further enhancing their green profile. researchgate.net The use of microwave irradiation in a three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds has proven to be a successful and widely adopted approach for synthesizing pyrazolo[1,5-a]pyrimidines in minutes with high purity. nih.gov
Table 2: Examples of Microwave-Assisted Pyrazole Synthesis
| Starting Materials | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Chalcone analogs, Hydrazine hydrate | Pyrazole derivatives | Microwave irradiation in ethanol (B145695) with acetic acid catalyst | nih.gov |
| β-Ketonitriles, N,N'-Diphenylformamidine, Hydrazine | 5-Aminopyrazol-4-yl ketones | Microwave dielectric heating | nih.gov |
| 3-Amino-1H-pyrazole-4-carbonitriles, Dielectrophiles | Pyrazolo[1,5-a]pyrimidines | Microwave irradiation, solvent-free | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Techniques for Molecular Structure Determination
Spectroscopic methods are fundamental to determining the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Studies in dimethyl sulfoxide (B87167) (DMSO-d6) have confirmed the compound's existence as the keto-hydrazono tautomer. nih.govnih.gov
¹H NMR: The proton NMR spectrum displays characteristic signals that correspond to the different types of protons in the molecule. A broad singlet observed at approximately 6.85 ppm is assigned to the two protons of the primary amino (-NH₂) group. The five protons of the phenyl ring appear as a multiplet between 7.41 and 7.92 ppm. Two additional broad signals are observed in the downfield region: one at 10.71 ppm, corresponding to the pyrazole (B372694) ring NH proton, and another highly deshielded proton at 14.18 ppm, which is attributed to the hydrazone NH proton involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides further evidence for the proposed tautomeric form. A key signal is observed at 175.9 ppm, which is characteristic of a carbonyl carbon (C=O), confirming the keto form of the pyrazole ring. nih.govnih.gov The carbon atoms of the pyrazole ring appear at 162.2 ppm (C-5), 154.3 ppm (C-3), and 154.2 ppm (C-4). Signals for the phenyl ring carbons are observed at 143.2 ppm (ipso-carbon), 129.7 ppm (meta-carbons), 120.0 ppm (para-carbon), and 117.9 ppm (ortho-carbons). nih.gov
| ¹H NMR Data (300 MHz, DMSO-d6) | ¹³C NMR Data (DMSO-d6) | ||
|---|---|---|---|
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |
| 14.18 (br, 1H) | NH (hydrazone) | 175.9 | C=O |
| 10.71 (s, br, 1H) | NH (pyrazole) | 162.2 | C-5 |
| 7.41–7.92 (m, 5H) | Phenyl-H | 154.3 | C-3 |
| 6.85 (s, br, 2H) | NH₂ | 154.2 | C-4 |
| 143.2 | C-ipso | ||
| 129.7 | C-meta | ||
| 120.0 | C-para | ||
| 117.9 | C-ortho |
2D NMR (HMBC, NOE Intensity Difference Experiments): While specific Heteronuclear Multiple Bond Correlation (HMBC) or Nuclear Overhauser Effect (NOE) experimental data for this compound are not detailed in the cited literature, these techniques are invaluable for unambiguous assignments. HMBC would be used to establish long-range correlations between protons and carbons, confirming the connectivity across the molecule, such as the correlation between the hydrazone NH proton and the pyrazole C-4 and C-5 carbons. NOE experiments would clarify the spatial relationships between protons, confirming the (Z)-stereochemistry of the hydrazone double bond.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum, typically recorded using a KBr pellet, shows several key absorption bands that support the keto-hydrazono structure. nih.gov Multiple sharp bands in the region of 3449-3300 cm⁻¹ are characteristic of the N-H stretching vibrations from the amino (NH₂) and imino (NH) groups. The presence of a strong absorption band around 1702-1668 cm⁻¹ is definitive for the carbonyl (C=O) stretching vibration. Other significant bands include the C=N stretching vibration at 1627 cm⁻¹ and the azo (N=N) group vibration at 1475 cm⁻¹. nih.gov
| Vibrational Frequency (ν, cm⁻¹) | Assignment |
|---|---|
| 3449, 3350, 3330, 3300 | N-H stretching (NH₂, 2NH) |
| 1702, 1668 | C=O stretching |
| 1627 | C=N stretching |
| 1475 | N=N stretching |
UV-Vis spectroscopy investigates the electronic transitions within a molecule. For azo compounds like 3-Amino-5-hydroxy-4-phenylazopyrazole, the extended π-conjugation system involving the phenyl ring, the azo group, and the pyrazole ring is expected to give rise to characteristic absorptions in the visible region, which accounts for the compound's color. While this technique is crucial for studying its electronic properties, specific UV-Vis spectral data for this compound were not available in the consulted literature.
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information from the fragmentation pattern of a compound. The molecular formula of the compound is C₉H₉N₅O, corresponding to a calculated molecular weight of approximately 203.21 g/mol . nih.govnih.gov High-resolution mass spectrometry would confirm the exact mass and elemental composition. While detailed fragmentation analysis has not been reported, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 203. Subsequent fragmentation would likely involve the cleavage of the phenyl group, the azo linkage, and fragmentation of the pyrazole ring.
Solid-State Structural Investigations
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques.
Single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry. Research has revealed that (Z)-3-amino-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one crystallizes in at least two different polymorphic forms: a monoclinic and a triclinic system. nih.govnih.gov
The monoclinic polymorph crystallizes in the P2₁/c space group. nih.gov A more recently identified triclinic polymorph crystallizes in the P-1 space group and exhibits a slightly more efficient packing, as indicated by its higher crystallographic density (1.491 g/cm³ vs. 1.464 g/cm³ for the monoclinic form). nih.gov
In both forms, the molecule is nearly planar, a feature stabilized by a strong intramolecular N-H···O hydrogen bond between the hydrazone proton and the carbonyl oxygen atom. nih.govnih.gov The crystal packing is further stabilized by a network of intermolecular N-H···N and N-H···O hydrogen bonds, which link the molecules into infinite layers. nih.gov The analysis confirms the keto-hydrazono tautomeric form as the exclusive structure in the solid state and establishes the (Z)-configuration about the C=N double bond. nih.govnih.gov
| Crystallographic Parameter | Monoclinic Polymorph nih.gov | Triclinic Polymorph nih.gov |
|---|---|---|
| Molecular Formula | C₉H₉N₅O | C₉H₉N₅O |
| Molecular Weight | 203.21 | 203.21 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 6.7380 (2) | 6.4433 (4) |
| b (Å) | 13.4310 (4) | 7.4563 (5) |
| c (Å) | 10.4563 (3) | 10.1989 (6) |
| α (°) | 90 | 80.005 (5) |
| β (°) | 103.094 (3) | 81.271 (5) |
| γ (°) | 90 | 70.512 (5) |
| Volume (ų) | 921.67 (5) | 452.57 (5) |
| Z | 4 | 2 |
| Density (calculated, g/cm³) | 1.464 | 1.491 |
Cross-Polarization and Magic-Angle Spinning ¹³C NMR
Cross-Polarization and Magic-Angle Spinning (CP/MAS) ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution spectra of solid materials. nih.govnih.gov This method overcomes challenges such as broad lines and low sensitivity often encountered in the solid-state NMR of dilute spins like ¹³C. The CP part of the technique enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the more abundant ¹H nuclei. researchgate.net The MAS component involves spinning the sample at a high frequency at the "magic angle" of 54.7° with respect to the external magnetic field, which averages out anisotropic interactions like chemical shift anisotropy and dipolar coupling, resulting in narrower spectral lines and improved resolution. rsc.org
For a molecule like this compound, a CP/MAS ¹³C NMR spectrum would provide crucial information about its solid-state conformation and packing. The chemical shift of each carbon atom is highly sensitive to its local electronic environment. Therefore, the spectrum would reveal distinct signals for the carbon atoms in the pyrazole ring, the phenyl ring, and those bonded to the amino and hydroxyl groups.
The expected ¹³C chemical shifts for this compound can be predicted based on its structural motifs. The carbons of the phenyl ring would likely resonate in the range of 110-140 ppm. The carbon atoms of the pyrazole ring would have their signals influenced by the nitrogen atoms and the substituents. The carbon bearing the hydroxyl group and the one attached to the amino group would show characteristic shifts, providing insight into the tautomeric form present in the solid state.
| Functional Group | Expected ¹³C Chemical Shift Range (ppm) |
| Phenyl Ring Carbons | 110 - 140 |
| Pyrazole Ring Carbons | 100 - 150 |
| Carbon attached to -NH₂ | ~150 - 160 |
| Carbon attached to -OH | ~160 - 170 |
This table provides estimated chemical shift ranges based on typical values for these functional groups and is for illustrative purposes.
Hirshfeld Surfaces Analysis for Intermolecular Interactions
Hirshfeld Surfaces Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a visual representation of the molecule's shape within its crystalline environment.
Key to this analysis are the graphical representations mapped onto the Hirshfeld surface, such as dnorm, and the two-dimensional fingerprint plots. The dnorm surface highlights regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. scirp.org The fingerprint plot is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface, providing a quantitative summary of the types and relative significance of intermolecular interactions. scirp.org
For this compound, given the presence of amino and hydroxyl groups, strong intermolecular hydrogen bonds of the N–H···N, N–H···O, and O–H···N types would be anticipated to play a dominant role in its crystal packing. Additionally, π-π stacking interactions between the phenyl and pyrazole rings are also likely to be present.
The following table summarizes the types of intermolecular contacts and their percentage contributions to the Hirshfeld surface for the analogous compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which helps to illustrate the kind of data obtained from this analysis.
| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |
| H···H | 45.0 |
| F···H/H···F | 25.5 |
| O···H/H···O | 15.2 |
| C···H/H···C | 6.8 |
| N···H/H···N | 3.5 |
| Other | 4.0 |
Data presented is for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and serves as an illustrative example of the output of Hirshfeld Surfaces Analysis. connectjournals.com
The fingerprint plot for this compound would be expected to show distinct spikes characteristic of strong hydrogen bonds, as well as broader regions corresponding to van der Waals forces and other weaker contacts. This detailed understanding of the intermolecular interactions is crucial for predicting the compound's physical properties, such as solubility and melting point, and for understanding its behavior in a biological context.
Tautomerism, Isomerism, and Photophysical Properties
Investigation of Tautomeric Equilibria in Azopyrazole Systems
Tautomerism, the interconversion of structural isomers, is a critical feature of azopyrazole compounds, significantly influencing their chemical and physical properties. This phenomenon primarily involves the migration of a proton, leading to distinct yet readily interconvertible molecular structures. nih.gov The position of the tautomeric equilibrium can be influenced by structural factors and external conditions such as temperature and solvent. unifr.ch
For azopyrazoles containing a hydroxyl group, such as 3-Amino-5-hydroxy-4-phenylazopyrazole, two primary forms of tautomerism are of interest: keto-enol and azo-hydrazone tautomerism. These equilibria determine the predominant form of the molecule in different states.
Azo-Hydrazone Tautomerism : This is the most significant tautomeric relationship in this class of compounds. The molecule can exist as an azo-enol form (containing an -N=N- azo linkage and a hydroxyl group) or a keto-hydrazone form (containing a C=O keto group and a -NH-N= hydrazone linkage). purdue.eduresearchgate.net Spectroscopic studies on similar azo dyes have confirmed the existence of both tautomers, with their ratio depending on the specific molecular structure and environment. researchgate.net In many azo dyes, the hydrazone form is found to be predominant, particularly in the solid state. Quantum-chemical calculations and spectroscopic data for related pyrazole (B372694) systems indicate that the tautomeric state is decisively influenced by the substitution pattern. unifr.ch For instance, studies on 4-arylazo-3,5-diaminopyrazoles confirm the prevalence of the azo tautomeric form. beilstein-journals.org
Keto-Enol Tautomerism : This involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). While azo-hydrazone tautomerism is the primary focus for the chromophore, the pyrazole ring itself can exhibit keto-enol tautomerism. The stability of these forms is often dictated by factors that favor one over the other, such as intramolecular hydrogen bonding and solvent polarity. rsc.org In many cases, the equilibrium lies in favor of the keto form. rsc.org
Hydrogen bonding plays a crucial role in determining the position of the tautomeric equilibrium. sci-hub.ru Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can stabilize one tautomer over another.
Intramolecular hydrogen bonds are particularly significant in stabilizing the keto-hydrazone form, where a hydrogen bond can form between the hydrazone N-H group and the pyrazole ring's nitrogen or the keto group's oxygen. researchgate.net This stabilization makes the keto-hydrazone tautomer more favorable in nonpolar solvents and at lower temperatures. rsc.org Conversely, intermolecular hydrogen bonding with solvent molecules, especially polar, protic solvents, can favor the azo-enol form. rsc.org Studies on various azo dyes have shown that the strength of the hydrogen bond is directly related to tautomer stability. researchgate.net The formation of hydrogen-bonded associations can lead to significant shifts in the tautomeric equilibrium. ias.ac.in In some systems, the less stable tautomer has been observed to form stronger hydrogen bonds, which can be a key factor in its reactivity and spectral properties. rsc.org
Geometric Isomerism (Z-E Isomerization) of the Azo Chromophore
The azo group (-N=N-) in this compound allows for geometric isomerism. The molecule can exist in two distinct forms: the thermodynamically stable E (trans) isomer and the metastable Z (cis) isomer. The conversion between these two states can be triggered by light, a property that makes azopyrazoles a class of molecular photoswitches. nih.govbeilstein-journals.org
Irradiation with light of a specific wavelength can induce isomerization from the stable E form to the Z form. Typically, this is achieved by irradiating the π→π* absorption band of the E isomer, often with UV light (e.g., 365 nm). nih.gov This process leads to a dynamic equilibrium known as a photostationary state (PSS), where the rates of forward (E→Z) and reverse (Z→E) isomerization are equal. nih.gov The composition of the PSS, i.e., the ratio of E to Z isomers, depends on the excitation wavelength and the absorption spectra of the two isomers. nih.gov
Upon irradiation, a decrease in the characteristic π→π* band of the E isomer is observed, with a simultaneous increase in the bands corresponding to the Z isomer. nih.gov Subsequent irradiation at a different wavelength, often corresponding to the n→π* band of the Z isomer (e.g., 445 nm), can promote the reverse Z→E isomerization, establishing a different PSS that is enriched in the E form. beilstein-journals.org However, complete regeneration of the initial dark state (100% E isomer) is not always achievable by photochemical means alone, due to overlapping absorption bands of the two isomers. beilstein-journals.org
Table 1: Photoswitching Properties of Selected Phenylazopyrazoles This table presents illustrative data for related phenylazopyrazole compounds to demonstrate typical photoswitching behavior.
| Compound Derivative | λmax E-isomer (nm) | λmax Z-isomer (nm) | PSS Composition at 365 nm (% Z-isomer) | PSS Composition at 445 nm (% E-isomer) |
|---|---|---|---|---|
| NAc-PAP-Cl | 348 | 436 | 85 | 73 |
| NAc-PAP-NO2 | 357 | 457 | 91 | 84 |
| NMe-PAP-CN | 354 | 447 | 92 | N/A |
The Z isomer is thermodynamically less stable than the E isomer and will thermally revert to the E form in the absence of light. The rate of this thermal relaxation is a crucial parameter for photoswitch applications and is often described by its half-life (t1/2), the time it takes for half of the Z isomers to convert back to the E form. Phenylazopyrazoles are known for having particularly long Z-isomer half-lives, promoting their stability. nih.gov This high thermal stability is a superior property compared to classical azobenzenes. beilstein-journals.org The kinetics of this process are influenced by the molecular structure and the surrounding environment.
Effect of Substituents and Solvent Polarity on Isomer Stability and Photoswitching
The tautomeric equilibrium, isomer stability, and photoswitching characteristics of azopyrazoles are highly sensitive to both the electronic nature of substituents on the aromatic rings and the polarity of the solvent.
Effect of Substituents : The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule. mdpi.com These electronic effects influence the absorption spectra of the E and Z isomers, the quantum yields of isomerization, and the thermal half-life of the Z isomer. nih.gov For instance, in related azo dyes, electron-donating groups on the phenyl ring can shift the tautomeric equilibrium toward the enol form. mdpi.com In photoswitches, substituents are used to tune the absorption properties and affect the stability of the isomers. nih.gov
Effect of Solvent Polarity : The polarity of the solvent can have a profound impact on tautomeric equilibria and photophysical properties. nih.govnih.gov Polar solvents may stabilize one tautomeric form over another through hydrogen bonding or dipole-dipole interactions. rsc.org For example, polar solvents tend to favor the keto-hydrazone form in many azo dyes. rsc.org In the context of photoswitching, solvent polarity can influence the positions of the absorption bands (solvatochromism) and the kinetics of thermal isomerization. nih.gov An increase in solvent polarity can lead to a bathochromic (red) shift in the absorption spectrum, indicating stronger interactions between the dye and the solvent molecules. researchgate.net
Photochemical Reactivity of 3-Diazo-4-phenylazopyrazole Derivativesjofamericanscience.org
The photochemistry of heteroaryl-diazo compounds, such as derivatives of 3-diazo-4-phenylazopyrazole, is a significant area of study for synthesizing novel pyrazole derivatives. jofamericanscience.org The general mechanism for the photoreactivity of these compounds involves the extrusion of nitrogen gas upon irradiation, which leads to the formation of a highly reactive carbene intermediate. jofamericanscience.org This intermediate can then undergo various reactions, depending on the surrounding medium and the presence of other reagents. jofamericanscience.org
The nature of the heteroaryl ring and its substituents, as well as the reaction medium, play crucial roles in determining the final products. jofamericanscience.org Pyrazole derivatives are of particular interest due to their potential applications as pharmaceuticals and as intermediates in the dye industry. jofamericanscience.org
The photolysis of 3-diazo-4-phenylazopyrazole derivatives is an effective method for generating carbene intermediates. jofamericanscience.org This process is typically carried out by irradiating the diazo compound with a high-pressure mercury lamp. jofamericanscience.org The resulting carbene is a highly reactive species that can participate in a variety of chemical transformations. jofamericanscience.orgresearchgate.net The most common way of generating carbenes from diazoalkanes is through the use of metal catalysts or photoirradiation. researchgate.net
In the presence of different reagents, such as carboxylic acids, the carbene intermediate generated from the photolysis of 3-diazo-4-phenylazopyrazole derivatives can lead to the formation of various 3-substituted pyrazole derivatives. jofamericanscience.org For instance, the irradiation of 3-diazo-4-phenylazopyrazoles in the presence of formic acid, acetic acid, and propanoic acid results in the formation of the corresponding 3-substituted pyrazole derivatives. jofamericanscience.org
The photolysis of compound (1a) in formic acid yielded 5-hydroxyl-4-phenylazopyrazol-3-yl-carboxylate (4a). jofamericanscience.org When acetic acid was used as the solvent, the reaction produced 5-hydroxyl-4-phenylazopyrazole-3-yl (4b). jofamericanscience.org Similarly, irradiation in propanoic acid led to the formation of 5-hydroxyl-4-phenylazopyrazole-3-yl-propanate (4c). jofamericanscience.org The structures of these newly synthesized compounds were confirmed using microanalysis, infrared spectroscopy, ¹H-NMR, and mass spectral data. jofamericanscience.org
The following table summarizes the results of the photochemical reactions of various 3-diazo-4-phenylazopyrazole derivatives with different carboxylic acids. jofamericanscience.org
| Starting Compound | Reagent/Solvent | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1a | Formic Acid | 5-hydroxyl-4-phenylazopyrazol-3-yl-carboxylate (4a) | - | - |
| 1a | Acetic Acid | 5-hydroxyl-4-phenylazopyrazole-3-yl (4b) | 71 | 170 |
| 1a | Propanoic Acid | 5-hydroxyl-4-phenylazopyrazole-3-yl-propanate (4c) | 54 | 216 |
| 1b | Formic Acid | 5-amino-4-phenylazopyrazale-3-yl-carboxylate (4d) | 65 | 200 |
| 1b | Propanoic Acid | 5-amino-4-phenylazo-1H-pyrazole-1H-pyrazole-3-yl-propanate (4f) | 50 | 233 |
| 1c | Formic Acid | 4-phenylazo-1H-pyrazole-3,5-yl-dicarboxylate (4g) | 77 | 120 |
Coordination Chemistry and Metal Complexation
Ligand Design and Chelation Properties of 3-Amino-5-hydroxy-4-phenylazopyrazole and its Derivatives
The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. This compound is an exemplary case of a versatile ligand, with its potential for chelation being a subject of significant interest.
The this compound molecule offers a rich array of potential coordination sites. The pyrazole (B372694) ring itself contains two nitrogen atoms, both of which can potentially coordinate with a metal ion. Typically, one of these nitrogen atoms acts as a donor. The azo group (-N=N-) also presents two nitrogen atoms that can participate in coordination, often leading to the formation of a stable five- or six-membered chelate ring.
Furthermore, the amino (-NH2) and hydroxy (-OH) groups are excellent donor moieties. The amino group can coordinate through its lone pair of electrons on the nitrogen atom. The hydroxy group can coordinate as a neutral molecule or, more commonly, can be deprotonated to form an anionic oxygen donor, which generally forms a stronger bond with the metal center. This deprotonation is often facilitated by the reaction conditions, such as pH.
The presence of these multiple donor sites in a compact arrangement allows this compound to act as a bidentate or even a tridentate ligand. For instance, it can coordinate to a metal ion through the oxygen of the deprotonated hydroxyl group and one of the nitrogen atoms of the adjacent azo group, forming a stable six-membered chelate ring. Another possibility is coordination involving the amino group's nitrogen and a pyrazole ring nitrogen. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide range of ligands. The synthesis of transition metal complexes of this compound generally involves mixing a solution of the ligand with a solution of a transition metal salt, such as copper(II) chloride, cobalt(II) nitrate, or zinc(II) acetate, often in a solvent like ethanol (B145695) or methanol. The reaction may be carried out at room temperature or with gentle heating to facilitate the complex formation. The solid complex often precipitates from the solution and can be isolated by filtration.
Characterization of these complexes typically includes elemental analysis to confirm the stoichiometry, infrared (IR) spectroscopy to identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups upon complexation, and UV-Visible spectroscopy to study the electronic transitions within the complex. Magnetic susceptibility measurements can provide information about the oxidation state and spin state of the metal ion. For crystalline products, single-crystal X-ray diffraction provides the most definitive structural information.
Table 1: Representative Transition Metal Complexes of Pyrazole-based Ligands
| Metal Ion | General Formula | Coordination Geometry | Reference |
|---|---|---|---|
| Cu(II) | [Cu(L)2] | Square Planar / Distorted Octahedral | nih.gov |
| Co(II) | [Co(L)2(H2O)2] | Octahedral | nih.gov |
| Zn(II) | [Zn(L)2] | Tetrahedral | nih.gov |
(Note: 'L' represents a generic pyrazole-based ligand, as specific data for this compound is not available in the cited literature.)
While less common than transition metal complexes, ligands containing nitrogen and oxygen donor atoms can also form stable complexes with main group metals. The synthesis of such complexes would likely follow similar procedures to those for transition metals, involving the reaction of the ligand with a main group metal salt, such as those of aluminum, tin, or lead. The characterization techniques would also be similar, focusing on spectroscopic methods to elucidate the structure and bonding within the complex. The coordination chemistry of main group metals is often governed by factors such as the metal's ionic radius and Lewis acidity.
Spectroscopic and Electrochemical Characterization of Complexes
A suite of spectroscopic and electrochemical techniques is employed to fully characterize the metal complexes of this compound.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II) (a d9 ion). mdpi.com The EPR spectrum provides detailed information about the electronic environment of the unpaired electron, which in turn reveals insights into the oxidation state of the metal and the geometry of the complex. mdpi.com
For a Cu(II) complex, the EPR spectrum is characterized by g-values and hyperfine coupling constants (A-values). The g-values are sensitive to the symmetry of the ligand field around the copper ion. For example, an axial spectrum (with g|| > g⊥ > 2.0023) is typically indicative of a d(x2-y2) ground state, which is common for elongated octahedral or square planar geometries. researchgate.net Conversely, a spectrum with g⊥ > g|| suggests a d(z2) ground state, often found in compressed octahedral or trigonal bipyramidal geometries. The magnitude of the g-values and their relationship can thus be used to infer the coordination geometry of the Cu(II) ion in its complex with this compound.
The hyperfine coupling constant, A, arises from the interaction of the electron spin with the nuclear spin of the copper atom (I = 3/2 for both 63Cu and 65Cu). The magnitude of the A-values can provide information about the degree of covalency in the metal-ligand bonds. Furthermore, if the ligand itself contains atoms with nuclear spin (like 14N), superhyperfine splitting may be observed, providing direct evidence of coordination to those specific atoms.
Table 2: Typical EPR Parameters for Cu(II) Complexes with N,O-donor Ligands | Geometry | g-value relationship | Typical g|| value | Typical A|| value (10⁻⁴ cm⁻¹) | Reference | |---|---|---|---|---| | Elongated Octahedral | g|| > g⊥ > 2.0023 | 2.2 - 2.4 | 150 - 200 | researchgate.net | | Square Planar | g|| > g⊥ > 2.0023 | 2.15 - 2.3 | 160 - 220 | rsc.org | | Trigonal Bipyramidal | g⊥ > g|| | ~2.0 | < 100 | researchgate.net | (Note: These are general ranges and the specific values for complexes of this compound would depend on the precise coordination environment.)
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of chemical species. While specific cyclic voltammetry data for this compound is not extensively detailed in the available research, the electrochemical characteristics can be inferred from related phenylazo and pyrazole compounds. The redox activity of this molecule is expected to be centered on the azo (-N=N-) group and the pyrazole ring.
Studies on similar aromatic azo compounds indicate that the azo group typically undergoes a two-electron reduction to a hydrazo group (-NH-NH-). The potential at which this reduction occurs is influenced by the pH of the medium and the nature of the substituents on the aromatic rings. The presence of electron-donating groups, such as the amino (-NH2) and hydroxyl (-OH) groups in the pyrazole ring of the target compound, would likely shift the reduction potential to more negative values.
The pyrazole moiety itself can also exhibit electrochemical activity. For instance, the electrochemical behavior of 4-phenylurazole (B107743) has been studied, revealing a two-electron oxidation process. researchgate.netnih.gov This suggests that the pyrazole ring system can participate in redox reactions, which could be modulated by its coordination to a metal center.
A hypothetical cyclic voltammogram for a metal complex of this compound might exhibit redox peaks corresponding to both the ligand-centered processes (azo reduction) and metal-centered processes (e.g., Cu(I)/Cu(II) couple). The interaction between the metal and the ligand can lead to shifts in the redox potentials compared to the free ligand, providing insights into the electronic communication within the complex.
Table 1: Expected Redox Processes for this compound and its Metal Complexes
| Redox Active Center | Expected Process | Influencing Factors |
| Azo Group (-N=N-) | Two-electron reduction | pH, substituents, metal coordination |
| Pyrazole Ring | Oxidation/Reduction | Substituents, metal coordination |
| Metal Ion (e.g., Cu) | Metal-centered redox | Ligand environment, solvent |
Modulation of Material Properties through Metal Coordination
The coordination of this compound to metal centers can profoundly influence the properties of the resulting materials, enabling applications in catalysis and materials science.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click chemistry reaction. The catalytic activity of copper complexes in this reaction can be modulated by light when a photoswitchable ligand, such as one containing a phenylazopyrazole unit, is employed. The azo group in these ligands can undergo reversible trans-cis isomerization upon irradiation with specific wavelengths of light. This photoisomerization alters the steric and electronic environment around the copper center, thereby switching the catalytic activity "on" or "off".
Research has demonstrated the design of photoswitchable tripodal tetradentate ligands incorporating phenylazopyrazole units that form air-stable Cu(I) complexes. These complexes have been successfully used to exert temporal control over the CuAAC reaction. The EEE (all-trans) isomer of the ligand-copper complex may exhibit a certain level of catalytic activity, which can be significantly enhanced or diminished upon photoisomerization to the ZZZ (all-cis) form. This change in activity is attributed to the different coordination geometries and electronic properties of the two isomeric forms of the complex. The formation of the azide/copper(I) acetylide complex, a key step in the catalytic cycle, is influenced by the ligand's isomeric state. researchgate.net
Table 2: Photocontrol of CuAAC Reaction using a Phenylazopyrazole-based Copper(I) Catalyst
| Isomeric State of Ligand | Light Irradiation | Catalytic Activity | Rationale |
| trans (EEE) | - | Basal | Less favorable coordination for catalysis |
| cis (ZZZ) | UV light | Enhanced/Reduced | Altered steric and electronic environment |
| trans (EEE) | Visible light | Reverted to basal | Reversible photoisomerization |
Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of ligands like this compound into MOFs can lead to materials with interesting magnetic and photoluminescent properties.
Photoluminescent Properties: The photoluminescence of MOFs can originate from the organic linker, the metal ion, or from ligand-to-metal or metal-to-ligand charge transfer processes. MOFs containing d¹⁰ metal ions like Zn(II) or Cd(II) with aromatic N-heterocyclic ligands often exhibit strong luminescence, as the filled d-orbitals prevent quenching through d-d transitions. mdpi.com The emission properties can be tuned by modifying the organic linker. For instance, the introduction of amino and hydroxyl groups can alter the energy of the ligand-centered π-π* transitions, leading to changes in the emission wavelength and quantum yield. The porous nature of MOFs also allows for the sensing of small molecules, where the luminescence is quenched or enhanced upon the inclusion of guest molecules into the pores. nih.govrsc.org
Table 3: Potential Properties of MOFs with this compound Ligand
| Property | Origin | Potential Application |
| Single-Molecule Magnetism | Anisotropy of lanthanide ions, mediated by the ligand | High-density information storage, quantum computing |
| Antiferro/Ferromagnetism | Exchange interactions between metal centers via the ligand | Spintronics, magnetic sensors |
| Photoluminescence | Ligand-centered π-π* transitions, metal-centered emission | Chemical sensing, solid-state lighting, bio-imaging |
Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the computational and theoretical investigations of “this compound” cannot be generated to the specifications requested.
The strict requirement to populate each subsection of the provided outline with thorough, scientifically accurate data and detailed research findings exclusively for this specific compound cannot be met. Searches for dedicated computational studies—including Density Functional Theory (DFT) analyses, geometry optimization, HOMO-LUMO calculations, spectroscopic predictions, tautomeric preferences, specific aromaticity assessments like LOLIPOP, and Conceptual DFT—on "this compound" did not yield sufficient specific results.
While extensive computational research exists for related structures, such as other 4-arylazopyrazole derivatives, azobenzene (B91143) compounds, and simpler aminohydroxypyrazoles, the user's explicit instruction to focus solely on "this compound" prevents the use of this analogous data. Extrapolating findings from different molecules would not be scientifically accurate for the specified compound and would violate the core constraints of the request. Therefore, it is not possible to provide the detailed article as outlined.
Computational Chemistry and Theoretical Investigations
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
An extensive search of scientific databases and computational chemistry literature yielded no specific studies on the molecular docking or molecular dynamics simulations of 3-Amino-5-hydroxy-4-phenylazopyrazole. While research on other pyrazole (B372694) derivatives often employs these techniques to explore potential interactions with biological targets, such analyses have not been published for the title compound. Consequently, there is no available data on its binding affinities, interaction modes with specific proteins, or its dynamic behavior within a simulated biological environment.
Energy Framework Calculations for Supramolecular Assemblies
Similarly, there is no published research on the use of energy framework calculations to investigate the supramolecular assemblies of this compound. This type of analysis is crucial for understanding the nature and strength of intermolecular interactions that govern crystal packing and the formation of larger aggregates. The absence of such studies means that the electrostatic, dispersion, and total interaction energies within the crystal lattice of this compound have not been computationally characterized.
Applications in Advanced Materials and Biological Systems Mechanistic Focus
Development of Azo Dyes and Chromophores
The 3-amino-5-hydroxy-4-phenylazopyrazole structure is fundamentally that of an azo dye, a class of compounds responsible for over half of all commercial dyes. nih.gov The vibrant color of these compounds arises from the azo group, which acts as a chromophore, connected to two aromatic systems—in this case, a phenyl group and a substituted pyrazole (B372694) ring. The extended π-conjugated system allows for the absorption of light in the visible spectrum, with the specific color being tunable through modification of the aromatic rings.
The synthesis of such dyes typically involves a two-step process: diazotization followed by a coupling reaction. nih.gov In the context of this compound, aniline (B41778) would be diazotized using a reagent like nitrosyl sulphuric acid at low temperatures (0–5 °C) to form a diazonium salt. nih.gov This reactive intermediate is then coupled with the 3-amino-5-hydroxypyrazole moiety. The amino and hydroxyl groups on the pyrazole ring are electron-donating, which activates the ring for this electrophilic substitution reaction, facilitating the formation of the final azo dye. nih.gov Azo dyes derived from pyrazole and pyrazolone (B3327878) scaffolds are noted for their potential in various applications due to their biological properties. nih.gov For instance, the synthesis of 5-amino-4-arylazo-3-methyl-1H-pyrazoles follows a similar pathway and results in dyes with broad-spectrum biological activities. nih.gov
Functional Materials Development
The inherent properties of the arylazopyrazole scaffold are leveraged in the creation of advanced functional materials, particularly those that respond to external stimuli like light or participate in catalytic processes.
Arylazopyrazoles (AAPs), including structures like this compound, are a superior class of molecular photoswitches. researchgate.netnih.gov These molecules can exist in two distinct geometric isomers, the more stable trans (or E) form and the metastable cis (or Z) form. The isomerization between these states can be controlled by light. Irradiation with UV light (e.g., 365 nm) typically converts the trans isomer to the cis isomer, while irradiation with visible light (e.g., 520 nm) or thermal relaxation reverts it to the trans form. rsc.org
This reversible switching process is the basis for their use in photoresponsive systems. AAPs offer significant advantages over more traditional azobenzene (B91143) photoswitches, including quantitative isomerization and exceptionally long thermal half-lives for the Z-isomer, which can be on the order of days to thousands of days. acs.org This stability is crucial for applications where the "switched" state needs to be maintained. The photostationary state (PSS), which is the equilibrium ratio of isomers under a specific wavelength of light, can be finely tuned by modifying the structure of the arylazopyrazole. nih.gov This light-induced change in molecular geometry has been harnessed to control the self-assembly of supramolecular structures, switching between nanoparticle and vesicle-like aggregates. rsc.org
| Isomerization Process | Trigger | Typical Wavelength | Outcome |
|---|---|---|---|
| trans-to-cis | UV Light | ~365 nm | Conversion to metastable Z-isomer |
| cis-to-trans | Visible Light | ~520 nm | Reversion to stable E-isomer |
| cis-to-trans | Thermal Relaxation | N/A | Slow reversion to stable E-isomer (Half-life can be >1000 days) |
The pyrazole moiety within this compound contains nitrogen atoms that can act as donors, allowing the molecule to function as a ligand in coordination chemistry. Pyrazole-derived ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as Suzuki coupling and amination. researchgate.net In such systems, the ligand coordinates to the palladium center, and its electronic and steric properties can be tuned to optimize catalytic activity. researchgate.net
Furthermore, the proton-responsive nature of the pyrazole N-H group can play a crucial role in catalysis. semanticscholar.orgnih.gov This "protic" character allows the ligand to participate in metal-ligand cooperation, where the N-H group may be involved in proton transfer steps during the catalytic cycle, for example, in the hydrogenation of CO2 or the cleavage of hydrazine (B178648). semanticscholar.orgnih.gov Pyrazole-based tripodal ligands have also been used to form copper(II) complexes that exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. researchgate.net The catalytic rate in these systems is dependent on the specific structure of the ligand and the copper salt used. researchgate.net
Mechanistic Insights into Biological Interactions
The planar, aromatic structure of this compound and its derivatives makes them candidates for interacting with biological macromolecules like DNA and enzymes.
While direct studies on this compound are limited, the binding mechanisms of structurally similar compounds provide significant insight. The planar aromatic structure of the molecule is well-suited for an intercalative binding mode with DNA. mdpi.com Intercalation involves the insertion of this planar system between the base pairs of the DNA double helix, a process stabilized by π-π stacking, van der Waals forces, and hydrophobic interactions. mdpi.com This insertion causes a conformational change in the DNA, such as elongation of the helix, which can interfere with processes like transcription and replication. mdpi.com
Cyclooxygenase-2 (COX-2): Pyrazole derivatives are a well-established class of selective COX-2 inhibitors, with the commercial drug Celecoxib being a prime example. ju.edu.sa The mechanism of selectivity for COX-2 over the COX-1 isoform is based on key structural differences in the enzyme active sites. researchgate.net The active site of COX-2 is larger and possesses a secondary, hydrophobic side pocket. researchgate.netnih.gov Selective inhibitors are typically diaryl heterocycles, where one of the phenyl rings bears a pharmacophore group, such as a methanesulfonyl (-SO2Me) or sulfonamide (-SO2NH2), at the para-position. nih.gov This group is appropriately sized to fit into the secondary pocket of COX-2, where it can form hydrogen bonds with key amino acid residues like Arg513 and His90, leading to potent and selective inhibition. researchgate.netnih.gov The this compound scaffold contains the core diaryl pyrazole structure, suggesting it could be a basis for designing selective COX-2 inhibitors.
| Compound | COX-2 IC50 (μM) | Reference Drug (Celecoxib) IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 11 (Novel Pyrazole) | 0.043 | 0.051 | >2325 |
| Compound 12 (Novel Pyrazole) | 0.049 | 0.051 | >2040 |
| Compound 15 (Novel Pyrazole) | 0.045 | 0.051 | >2222 |
| Compound AD 532 | - | - | Less potent than Celecoxib in vitro |
Ornithine Aminotransferase (OAT): OAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme involved in amino acid metabolism. nih.gov Inhibition of OAT has been explored as a therapeutic strategy for hepatocellular carcinoma. nih.gov Known inhibitors of OAT are often analogs of its natural substrate, ornithine, or other amino acids like GABA, which act as enzyme-activated irreversible inhibitors. nih.govnih.gov These molecules enter the enzyme's active site and are transformed by the catalytic machinery into a reactive species that covalently modifies the enzyme, leading to inactivation. nih.gov While detailed mechanisms for these substrate-analog inhibitors are understood, the interaction of pyrazole-based compounds with OAT is not well-documented in existing research.
RNA-dependent RNA Polymerase (RdRp): RdRp is a crucial enzyme for the replication of RNA viruses, making it a key target for antiviral drugs. nih.govnih.gov Research has identified pyrazole derivatives with potential RdRp inhibitory activity. nih.gov For example, a pyridobenzothiazole compound, which contains a pyrazole moiety, was found to inhibit the dengue virus RdRp with an IC50 of 1.5 µM. nih.gov In silico docking studies revealed a potential binding mechanism where the compound interacts with the fingers and priming loop domain of the enzyme. A key interaction involved π-π stacking between a phenolic ring of the inhibitor and the Trp795 residue in the priming loop, which stabilized the inhibitor in the binding site. nih.gov This suggests that the aromatic rings of this compound could potentially engage in similar stacking interactions within the RdRp active site of various RNA viruses.
Interaction with Cellular Components for Antiproliferative Activity (e.g., cyclin-dependent kinase inhibition)
The pyrazole scaffold, a core component of this compound, is recognized as a privileged structure in medicinal chemistry, particularly in the design of anticancer agents. nih.govchemmethod.com Derivatives of this scaffold have demonstrated significant antiproliferative activity by interacting with key cellular components that regulate cell growth and division. A primary mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle progression. nih.govmdpi.com
Research into compounds structurally related to this compound, such as 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol derivatives, has revealed potent dual inhibitory activity against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK-2). nih.gov Inhibition of CDK-2 is a critical mechanism for halting uncontrolled cell proliferation. By binding to the ATP-binding pocket of the kinase, these pyrazole derivatives can prevent the phosphorylation of target proteins, such as the retinoblastoma (RB) protein, which are essential for the cell to move through the cell cycle checkpoints. mdpi.comnih.gov
The downstream effects of CDK inhibition by pyrazole compounds are significant and lead to the suppression of cancer cell growth. Mechanistic studies show that these compounds can induce cell cycle arrest at various phases, including G0-G1, S, and G2/M, effectively preventing cells from proceeding to mitosis. mdpi.comnih.govrsc.org Furthermore, this cell cycle blockade often triggers programmed cell death, or apoptosis. nih.govnih.gov The induction of apoptosis is a key indicator of effective anticancer activity and has been observed in various cancer cell lines treated with pyrazole derivatives. nih.govrsc.org For instance, certain pyrazole analogs demonstrated potent cytotoxicity against liver cancer (HepG2) cells, with IC50 values in the low micromolar range, comparable to established chemotherapy agents. nih.gov
| Compound | Cytotoxicity IC50 (μM) vs. HepG2 Cells | CDK-2 Inhibition IC50 (μM) | VEGFR2 Inhibition IC50 (μM) |
|---|---|---|---|
| Compound 4a | 4.40 | 0.205 | 0.550 |
| Compound 5a | 3.46 | 0.311 | 0.267 |
| Compound 6b | 2.52 | 0.458 | 0.200 |
| Roscovitine (Reference) | 4.18 | 0.556 | - |
| Sorafenib (Reference) | 2.05 | - | 0.030 |
Fundamental Basis of Antimicrobial Activity
The fundamental basis of the antimicrobial activity of this compound and its derivatives stems from the synergistic combination of the pyrazole ring and the phenylazo moiety. While the precise mechanism of action is multifaceted, research points towards the disruption of essential cellular processes in microorganisms. droracle.ai The azo group (–N=N–) is a known pharmacophore that contributes to various biological activities, and its presence is often linked to antimicrobial efficacy. nih.govjocpr.com
Studies on direct derivatives, specifically N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides, have provided significant insight into their antibacterial potential. nih.gov These compounds have been shown to be particularly effective against Gram-positive bacteria. nih.gov One of the most promising derivatives, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, demonstrated high potency against pathogenic strains of Staphylococcus aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates, with Minimum Inhibitory Concentration (MIC) values as low as 1.96 μg/mL. nih.gov The compound was also highly effective against other Gram-positive species, such as Staphylococcus epidermidis. nih.gov
The mechanism is believed to involve interactions with the bacterial cell membrane, where the lipophilicity of the molecule, enhanced by certain substituents, allows for greater penetration and disruption. nih.gov The structure-activity relationship suggests that the nature of the substituent on the pyrazole ring plays a crucial role in modulating this activity. nih.gov Furthermore, for some related heterocyclic compounds, proposed mechanisms include the inhibition of key bacterial enzymes like E. coli Mur B, which is involved in cell wall synthesis, or fungal enzymes such as CYP51, which is critical for membrane integrity. nih.gov The combination of the pyrazole core with the azo linkage creates a molecular structure capable of interfering with these vital microbial functions, leading to growth inhibition and cell death. nih.govjocpr.com
| Bacterial Strain | Type | MIC (μg/mL) |
|---|---|---|
| S. aureus ATCC 25923 | Gram-positive | 7.81 |
| S. aureus ATCC 6538 | Gram-positive | 7.81 |
| S. epidermidis ATCC 12228 | Gram-positive | 7.81 |
| Clinical MRSA isolates | Gram-positive | 1.96 - 7.81 |
| Clinical MSSA isolates | Gram-positive | 0.98 - 31.25 |
Research in Agrochemical and Herbicide Applications
The pyrazole chemical scaffold is a cornerstone in the development of modern agrochemicals, valued for its broad applicability as a fungicide, herbicide, and insecticide. nih.govroyal-chem.comresearchgate.net While specific research on this compound in this domain is not extensively documented, the activities of structurally related pyrazole derivatives highlight the significant potential of this chemical class in crop protection.
Fungicide Research: A prominent application of pyrazole derivatives is in the creation of fungicides, particularly the class known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgacs.org Pyrazole-carboxamides are a major component of commercial SDHI fungicides. acs.org These compounds function by targeting and inhibiting the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial respiratory chain of fungi, which blocks energy production and leads to fungal death. acs.org Research has shown that novel pyrazole-carboxamide and pyrazole-thiazole carboxamide derivatives exhibit potent fungicidal activity against a wide range of economically important plant pathogens, including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. acs.orgnih.govproquest.com In some cases, newly synthesized compounds have demonstrated efficacy exceeding that of commercial fungicides. acs.orgmdpi.com
| Compound Class | Pathogen | Reported EC50 (μg/mL) | Reference |
|---|---|---|---|
| Pyrazole-thiazole carboxamide (6d) | Rhizoctonia cerealis | 5.11 | nih.gov |
| Pyrazole-thiazole carboxamide (6j) | Rhizoctonia cerealis | 8.14 | nih.gov |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 | mdpi.com |
| Pyrazole-4-carboxamide (E1) | Rhizoctonia solani | 1.10 | acs.org |
Herbicide Research: Pyrazole derivatives have also been successfully developed as herbicides with novel modes of action. nih.gov One key target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgnih.gov HPPD inhibitors disrupt the biosynthesis of plastoquinones, which are essential for carotenoid production. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms in susceptible weeds. acs.org Another important herbicidal target is the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov Phenylpyrazole-based PPO inhibitors have shown excellent herbicidal activity against economically significant weeds, including those that have developed resistance to other herbicide classes. nih.govnih.gov These compounds offer the potential for effective weed control with high crop safety in cereals like wheat, corn, and rice. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-5-hydroxy-4-phenylazopyrazole, and how can competing byproducts be minimized?
- The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones. For example, ethyl acetoacetate and phenylhydrazine undergo cyclization under reflux in acidic media (e.g., acetic acid) to form the pyrazole core. Azo coupling with diazonium salts introduces the phenylazo group at position 4 . Competing byproducts, such as regioisomers, can arise during cyclization; these are minimized by controlling reaction temperature (60–80°C) and using stoichiometric excess of the diazonium salt .
Q. Which analytical techniques are most effective for characterizing this compound?
- Key techniques include:
- FT-IR : Confirms the presence of NH (stretching at 3300–3400 cm) and hydroxyl groups (broad peak ~3200 cm) .
- H/C NMR : Distinguishes aromatic protons (δ 7.2–8.1 ppm) and pyrazole ring carbons (δ 140–160 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) in the solid state .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its biological activity?
- The phenylazo group at position 4 enhances π-conjugation, stabilizing charge-transfer interactions with biological targets (e.g., enzymes or DNA). The amino and hydroxyl groups act as hydrogen-bond donors, critical for binding to fungal lanosterol 14α-demethylase (CYP51) in antifungal studies . Density Functional Theory (DFT) studies reveal that electron-withdrawing substituents on the phenyl ring increase electrophilicity, enhancing antifungal potency by 30–40% compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reported bioactivity data for azopyrazole derivatives?
- Discrepancies in IC values often stem from variations in assay conditions:
- Solvent polarity : Polar solvents (e.g., DMSO) stabilize zwitterionic forms, altering binding affinity .
- Enzyme source : Fungal vs. bacterial CYP51 isoforms exhibit divergent substrate selectivity .
- Redox interference : The azo group (-N=N-) may act as a redox-active moiety, generating false positives in colorimetric assays. Validating results via orthogonal methods (e.g., HPLC-based activity assays) is recommended .
Q. How can computational methods guide the design of novel azopyrazole analogs?
- Molecular docking : Predicts binding modes to targets like carbonic anhydrase IX (CA-IX) using software such as AutoDock Vina. For example, substituting the phenyl group with electron-deficient rings improves hydrophobic interactions in CA-IX’s active site .
- QSAR modeling : Identifies critical substituents (e.g., -CF at position 3) that correlate with antifungal activity (R = 0.89 in a dataset of 45 derivatives) .
- MD simulations : Assesses stability of ligand-receptor complexes over 100 ns trajectories, revealing conformational flexibility in the hydroxy group that enhances binding entropy .
Methodological Challenges
Q. What are the limitations of current synthetic protocols for scaling azopyrazole production?
- Key issues include:
- Low yields in azo coupling : Diazonium salts are prone to decomposition; using in-situ generation with NaNO/HCl at 0–5°C improves stability .
- Purification difficulties : Silica gel chromatography often fails to separate regioisomers. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves this .
- Tautomerism : Keto-enol equilibria complicate spectral interpretation. Locking tautomers via methylation (e.g., converting -OH to -OMe) simplifies analysis .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Conduct accelerated stability studies:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 h. LC-MS monitors degradation products (e.g., hydrolyzed azo bonds) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates under simulated sunlight (λ > 300 nm). Adding antioxidants (e.g., BHT) reduces radical-mediated breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
